molecular formula C21H17F4NO3S B2600977 N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 338392-94-2

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2600977
CAS No.: 338392-94-2
M. Wt: 439.42
InChI Key: IWVZUUMNBJAZMF-UHFFFAOYSA-N
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Description

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, benzyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzyl Ether: : The initial step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyl ether. This reaction often employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzyl ether intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine.

  • Final Coupling: : The final step involves coupling the intermediate with a suitable amine derivative to form the desired this compound. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The presence of fluorine and sulfonamide groups makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, especially at the sulfonamide group, using reducing agents like lithium aluminum hydride.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. This involves the use of palladium catalysts and boronic acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors. Its fluorine atoms can enhance metabolic stability and bioavailability.

  • Materials Science: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

  • Biological Studies: : The compound can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

  • Industrial Applications: : The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(3-{[(4-chlorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(3-{[(4-methylbenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the specific combination of fluorine, benzyl, and sulfonamide groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO3S/c22-18-8-4-15(5-9-18)13-29-14-16-2-1-3-19(12-16)26-30(27,28)20-10-6-17(7-11-20)21(23,24)25/h1-12,26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVZUUMNBJAZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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